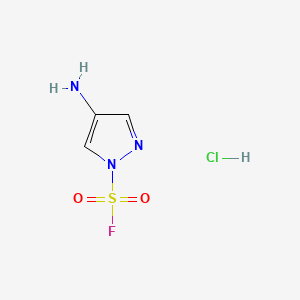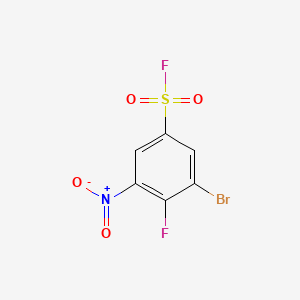
3-(3-Azidopropoxy)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Azidopropoxy)propan-1-amine hydrochloride is a chemical compound that features an azide group attached to a propylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azidopropoxy)propan-1-amine hydrochloride typically involves the reaction of 3-bromo-1-propanol with sodium azide to form 3-azidopropanol. This intermediate is then reacted with 1-chloropropan-2-amine under suitable conditions to yield the desired product . The reaction conditions often include heating the mixture to around 50°C and stirring for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of hazardous reagents like sodium azide, and optimizing reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Azidopropoxy)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Sodium Azide: Utilized in the initial synthesis steps.
Major Products
The major products formed from these reactions include triazole derivatives when the compound undergoes click chemistry reactions .
Applications De Recherche Scientifique
3-(3-Azidopropoxy)propan-1-amine hydrochloride has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Bioconjugation: Utilized in the modification of biomolecules for various biochemical studies.
Material Science: Employed in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-Azidopropoxy)propan-1-amine hydrochloride primarily involves its azide group, which can participate in click chemistry reactions to form stable triazole rings. These reactions are highly specific and efficient, making the compound valuable in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azido-1-propanamine: Shares the azide functional group and similar reactivity.
3-Azidopropan-1-amine Hydrochloride: Another azide-containing compound with similar applications.
Uniqueness
3-(3-Azidopropoxy)propan-1-amine hydrochloride is unique due to its specific structure, which allows for versatile applications in click chemistry and bioconjugation. Its ability to form stable triazole rings under mild conditions sets it apart from other azide-containing compounds .
Propriétés
Formule moléculaire |
C6H15ClN4O |
|---|---|
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
3-(3-azidopropoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H14N4O.ClH/c7-3-1-5-11-6-2-4-9-10-8;/h1-7H2;1H |
Clé InChI |
QDYRQNSUANDMKV-UHFFFAOYSA-N |
SMILES canonique |
C(CN)COCCCN=[N+]=[N-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B13472452.png)




![2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride](/img/structure/B13472477.png)



![1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B13472515.png)
![4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid](/img/structure/B13472516.png)

![Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13472525.png)
![2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B13472533.png)
